molecular formula C17H17NO4 B4916174 3-[(2-Phenoxyacetyl)amino]-3-phenylpropanoic acid

3-[(2-Phenoxyacetyl)amino]-3-phenylpropanoic acid

Cat. No.: B4916174
M. Wt: 299.32 g/mol
InChI Key: RFIPXCOGIOHDDS-UHFFFAOYSA-N
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Description

3-[(2-Phenoxyacetyl)amino]-3-phenylpropanoic acid is an organic compound with the molecular formula C17H17NO4. It is known for its applications in medicinal chemistry and its potential therapeutic properties. The compound is characterized by the presence of a phenoxyacetyl group and a phenylpropanoic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenoxyacetyl)amino]-3-phenylpropanoic acid typically involves the reaction of phenoxyacetic acid with phenylalanine. The process includes the following steps:

    Activation of Phenoxyacetic Acid: Phenoxyacetic acid is activated using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) in a solvent like dichloromethane (DCM).

    Coupling Reaction: The activated phenoxyacetic acid is then reacted with phenylalanine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenoxyacetyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Phenoxyacetyl)amino]-3-phenylpropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Phenoxyacetyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: A precursor in the synthesis of 3-[(2-Phenoxyacetyl)amino]-3-phenylpropanoic acid.

    Phenylalanine: Another precursor used in the synthesis.

    Phenoxyacetamides: A class of compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in various fields of research.

Properties

IUPAC Name

3-[(2-phenoxyacetyl)amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(12-22-14-9-5-2-6-10-14)18-15(11-17(20)21)13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIPXCOGIOHDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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